2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1334148-87-6
VCID: VC2829172
InChI: InChI=1S/C15H22N2O2.ClH/c1-11-4-5-12(2)14(10-11)19-13(3)15(18)17-8-6-16-7-9-17;/h4-5,10,13,16H,6-9H2,1-3H3;1H
SMILES: CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2.Cl
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81 g/mol

2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

CAS No.: 1334148-87-6

Cat. No.: VC2829172

Molecular Formula: C15H23ClN2O2

Molecular Weight: 298.81 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride - 1334148-87-6

Specification

CAS No. 1334148-87-6
Molecular Formula C15H23ClN2O2
Molecular Weight 298.81 g/mol
IUPAC Name 2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C15H22N2O2.ClH/c1-11-4-5-12(2)14(10-11)19-13(3)15(18)17-8-6-16-7-9-17;/h4-5,10,13,16H,6-9H2,1-3H3;1H
Standard InChI Key MKSUPSUFMWTPCQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2.Cl
Canonical SMILES CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2.Cl

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride presents as a powder at room temperature . The compound's key physical and chemical properties are summarized in the following table:

PropertyValue
CAS Number1334148-87-6
Molecular FormulaC₁₅H₂₃ClN₂O₂
Molecular Weight298.81 g/mol
AppearancePowder
Storage TemperatureRoom Temperature
MDL NumberMFCD19686297
PubChem CID54594463

These properties are essential considerations for researchers working with this compound, particularly for analytical identification, storage, and handling protocols .

Structural Characteristics

The structural details of 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride can be represented through various chemical identifiers:

Structural IdentifierValue
IUPAC Name2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one; hydrochloride
Standard InChIInChI=1S/C15H22N2O2.ClH/c1-11-4-5-12(2)14(10-11)19-13(3)15(18)17-8-6-16-7-9-17;/h4-5,10,13,16H,6-9H2,1-3H3;1H
InChI KeyMKSUPSUFMWTPCQ-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2.Cl

The compound features a piperazine ring connected to a propan-1-one moiety, which is further linked to a 2,5-dimethylphenoxy group. The methyl groups at positions 2 and 5 on the phenoxy ring contribute to the compound's hydrophobicity and potentially influence its interactions with biological targets .

Chemical Behavior

The chemical behavior of 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is characterized by several key features. The compound can undergo protonation at the nitrogen atoms in the piperazine ring when forming hydrochloride salts, which enhances its solubility and stability in aqueous environments. This property is particularly important for pharmaceutical applications where water solubility is often a crucial factor.

The compound's reactivity profile allows for further derivatization, making it valuable in synthesizing related pharmacologically active compounds. The presence of the piperazine ring, a common pharmacophore in many bioactive molecules, suggests potential for interaction with various biological targets, particularly G-protein coupled receptors, including adrenergic receptors .

Pharmacological Profile

Mechanism of Action

While specific pharmacological data for 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is limited in the available search results, inferences can be made based on structurally similar compounds. Related piperazine derivatives have demonstrated significant affinities for alpha-adrenergic receptors, particularly the alpha₁ subtype .

The pharmacological activity of these compounds is typically characterized by their ability to antagonize alpha₁-adrenoceptors, which has important implications for cardiovascular applications. The antagonism is generally assessed through radioligand binding assays using specific radioligands such as [³H]prazosin for alpha₁-receptors and functional assays such as inhibition of phenylephrine-induced contraction in isolated rat aorta .

Research on structurally similar compounds has shown that the specific substitution patterns on the phenoxy ring and the length of the alkyl chain connecting it to the piperazine moiety can significantly influence the binding affinity and selectivity for different adrenoceptor subtypes .

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, including established pharmaceutical agents such as Terazosin, Doxazosin, and Alfuzosin. These are piperazine-based compounds used primarily for their alpha₁-adrenergic antagonist properties in treating conditions like hypertension and benign prostatic hyperplasia.

Studies on related 1,4-substituted piperazine derivatives have demonstrated varying levels of affinity and selectivity for alpha₁-adrenoceptors. For example, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride has shown excellent alpha₁-adrenoceptor affinity with a Ki(α₁) value of 2.4 nM and a 142.13-fold better selectivity for alpha₁ over alpha₂-adrenoceptors .

The following table compares the binding affinities of selected piperazine derivatives:

CompoundKi(α₁) (nM)Selectivity (α₁/α₂)pA₂ Value
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride2.4142.138.807
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride2.161.05Not specified

These findings from structurally similar compounds suggest potential research directions for investigating the pharmacological properties of 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride .

Research Findings and Applications

Adrenoceptor Antagonistic Properties

Research on structurally related piperazine derivatives has demonstrated significant alpha-adrenoceptor antagonistic properties. Studies have typically employed radioligand binding assays using [³H]prazosin for alpha₁-receptors and [³H]clonidine for alpha₂-receptors, as well as functional assays such as inhibition of phenylephrine-induced contraction in isolated rat aorta .

Several factors appear to influence the adrenoceptor antagonistic properties of these compounds, including:

  • The substitution pattern on the phenoxy ring

  • The position and nature of substituents on the piperazine ring

  • The length and flexibility of the alkyl chain connecting these moieties

For instance, compounds with o-methoxyphenyl piperazine moieties have shown particularly beneficial effects on alpha₁-adrenoceptor antagonistic properties . This suggests that specific structural features might be optimized in 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride to enhance its potential pharmacological activity.

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